molecular formula C12H17BFNO2 B1289440 4-Amino-3-fluorophenylboronic acid pinacol ester CAS No. 819058-34-9

4-Amino-3-fluorophenylboronic acid pinacol ester

Cat. No.: B1289440
CAS No.: 819058-34-9
M. Wt: 237.08 g/mol
InChI Key: AIXGNRNTXUKZLC-UHFFFAOYSA-N
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Description

4-Amino-3-fluorophenylboronic acid pinacol ester is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a fluorine atom and a boronic acid pinacol ester group, making it a valuable intermediate in various chemical reactions .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . It has hazard statements H302, H315, H319, H335 .

Future Directions

The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It is also one of the important nucleophiles in the Suzuki reaction . Fluorine-containing compounds are also widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science. The compound interacts with palladium catalysts and aryl halides to form carbon-carbon bonds. Additionally, it can interact with enzymes and proteins that have boron-binding sites, potentially inhibiting their activity or altering their function .

Cellular Effects

The effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving boron-containing compounds. The compound can affect gene expression by interacting with transcription factors or other DNA-binding proteins. Additionally, it may alter cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their activity. The boronic ester group can form reversible covalent bonds with serine or threonine residues in proteins, leading to enzyme inhibition. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain biomolecules, increasing its potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to strong acids or bases. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies. In vivo studies have demonstrated that the compound can be metabolized and excreted over time, reducing its long-term impact .

Dosage Effects in Animal Models

The effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline vary with dosage in animal models. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can be toxic, causing adverse effects such as liver damage or renal toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, which can oxidize the compound to form various metabolites. These metabolites can then be conjugated with glucuronic acid or sulfate and excreted in the urine. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to transport proteins or be sequestered in specific cellular compartments. The compound’s distribution can be influenced by its binding affinity to certain proteins or its solubility in cellular membranes .

Subcellular Localization

The subcellular localization of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can affect its activity and function. The compound can be targeted to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding nitro compound, while reduction can produce an amine derivative .

Properties

IUPAC Name

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXGNRNTXUKZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591550
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819058-34-9
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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